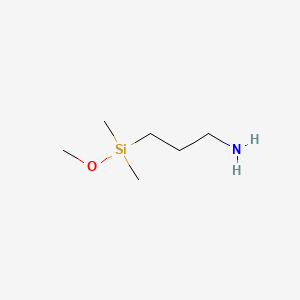

(3-Aminopropyl)dimethylmethoxysilane

Vue d'ensemble

Description

(3-Aminopropyl)dimethylmethoxysilane is an organosilicon compound with the molecular formula C6H17NOSi and a molecular weight of 147.29 g/mol . It is a clear, colorless liquid known for its reactivity and versatility in various chemical applications. This compound is primarily used as a silane coupling agent, which helps in bonding organic and inorganic materials, making it valuable in numerous industrial and research settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3-Aminopropyl)dimethylmethoxysilane can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:

3-chloropropyltrimethoxysilane+dimethylamine→this compound+by-products

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high purity and yield of the final product, which is then distilled to remove any impurities .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming silanols and methanol.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in forming cross-linked polymer networks.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Various nucleophiles, including amines and alcohols, under mild to moderate temperatures.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Adhesion Promotion

One of the primary applications of (3-Aminopropyl)dimethylmethoxysilane is in promoting adhesion between dissimilar materials. It forms a strong interface by covalently bonding to substrates through siloxane bond formation while allowing the amine group to participate in further reactions with other molecules.

Key Applications:

- Glass Surface Modification: Enhances the adhesion of organic polymers to glass surfaces, facilitating better performance in coatings and composites.

- Polymer Composites: Used to improve the compatibility and adhesion of fillers within polymer matrices, thus enhancing mechanical properties .

Surface Treatment and Functionalization

This compound is effective in modifying surfaces to improve their properties, particularly in hydrophobicity and chemical resistance.

Case Studies:

- A study demonstrated that treating silica surfaces with this compound significantly increased the hydrophobicity of the treated surfaces, which was beneficial for applications in coatings and sealants .

- Research on colloidal silica nanoparticles showed that surface modification with this silane improved their dispersion in polymer matrices, leading to enhanced mechanical properties of the resulting composites .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals, particularly in alkaline environments. Its ability to form protective silane films on metal surfaces helps prevent corrosion.

Mechanism:

- Upon application, the silanol groups from the silane can adsorb onto metal atoms, forming stable covalent bonds that create a protective layer against corrosion .

Applications in Construction Materials

In construction, this compound is used to enhance the durability and performance of various materials.

Applications:

- Cement and Concrete: The compound improves water repellency and reduces moisture penetration in porous substrates like bricks and cement .

- Adhesives and Sealants: It enhances the adhesion properties of polyurethane and epoxy adhesives, making them more effective for construction applications .

Biomedical Applications

Emerging research indicates potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering.

Findings:

- Studies have shown that this compound can be used to modify surfaces of medical devices, improving biocompatibility and reducing protein adsorption, which is crucial for implants .

Data Table: Comparison of Silanes

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Dimethylmethoxy group | Excellent adhesion promoter for polymers |

| 3-Aminopropyltriethoxysilane | Triethoxy group | Greater hydrophilicity due to more hydrolyzable groups |

| 3-Aminopropyldimethylethoxysilane | Dimethylethoxy group | Enhanced reactivity with amines |

Mécanisme D'action

The primary mechanism of action of (3-Aminopropyl)dimethylmethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methoxy group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces, forming stable siloxane bonds. The amino group can interact with various functional groups, enhancing the compound’s versatility in surface modification and coupling applications .

Comparaison Avec Des Composés Similaires

- (3-Aminopropyl)triethoxysilane

- (3-Aminopropyl)trimethoxysilane

- (3-Glycidyloxypropyl)trimethoxysilane

- (3-Mercaptopropyl)trimethoxysilane

Comparison: (3-Aminopropyl)dimethylmethoxysilane is unique due to its specific combination of an amino group and a methoxy group attached to the silicon atom. This structure provides a balance between reactivity and stability, making it suitable for a variety of applications. In contrast, compounds like (3-Aminopropyl)triethoxysilane and (3-Aminopropyl)trimethoxysilane have multiple ethoxy or methoxy groups, which can lead to different hydrolysis and condensation behaviors .

Activité Biologique

(3-Aminopropyl)dimethylmethoxysilane (APDMS) is a silane compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties and biological activities. This article explores the biological activity of APDMS, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₆H₁₇NOSi

- CAS Number : 31024-26-7

- Molecular Weight : 161.32 g/mol

- Appearance : Clear colorless liquid

- Boiling Point : 87 °C (50 mmHg)

- Flash Point : 38 °C

APDMS acts primarily through its amino group, which can interact with biological molecules, facilitating various biochemical processes. The amine functionality allows for:

- Covalent Bond Formation : APDMS can form stable bonds with proteins and nucleic acids, making it a useful coupling agent in bioconjugation.

- Surface Modification : It is often used to modify surfaces for enhanced biocompatibility and adhesion in biomedical devices.

Biological Applications

APDMS is utilized in several key areas:

- Tissue Engineering : Its ability to enhance cell adhesion makes it a valuable component in scaffolds for tissue engineering applications.

- Drug Delivery Systems : APDMS-modified nanoparticles have shown improved cellular uptake and targeted delivery of therapeutics.

- Diagnostics : Used in biosensors for the immobilization of biomolecules, enhancing the sensitivity and specificity of diagnostic assays.

Study 1: Surface Engineering of Bioartificial Membranes

A study published in ACS Omega investigated the use of APDMS for surface engineering bioartificial membranes. The research demonstrated that APDMS-modified membranes exhibited improved protein adsorption and cell attachment compared to unmodified surfaces, indicating its potential for enhancing biocompatibility in medical applications .

Study 2: Antimicrobial Properties

Research has indicated that silane compounds, including APDMS, possess antimicrobial properties. A study highlighted that surfaces treated with APDMS showed reduced bacterial adhesion and growth, suggesting its utility in preventing biofilm formation on medical devices .

Study 3: Drug Delivery Systems

In a recent investigation, APDMS was incorporated into polymeric nanoparticles designed for drug delivery. The results indicated that these nanoparticles exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cells compared to control formulations .

Data Summary Table

Propriétés

IUPAC Name |

3-[methoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXOMWIZZCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369998 | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-26-7 | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)(methoxy)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxy(dimethyl)silyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: APDMS is a bifunctional molecule with a methoxysilane group that readily reacts with hydroxyl groups on surfaces like silica and a primary amine group available for further functionalization. This interaction allows for the covalent attachment of APDMS to the surface. [, , , ]

A: APDMS (C5H15NO2Si) has a molecular weight of 149.28 g/mol. [] Key spectroscopic data for characterization includes:

- FTIR: The presence of characteristic peaks for Si-O-Si, N-H, and C-H bonds confirms successful functionalization of surfaces with APDMS. [, ]

- NMR: 1H and 13C NMR can be used to confirm the structure of APDMS and to assess the degree of functionalization on a surface. []

A: While APDMS itself is not typically considered a catalyst, it plays a crucial role in certain catalytic reactions. Research indicates that APDMS can participate in the reaction mechanism as a catalyst. In the reaction of APDMS with silica and silsesquioxane silanol, computational and experimental evidence suggest a second-order reaction with respect to APDMS, where the second APDMS molecule acts as a catalyst, particularly in the rate-limiting H+ transfer stage. []

A: Computational chemistry methods, like density functional theory (DFT), are valuable for studying the reaction mechanism of APDMS with surfaces. [] For instance, researchers used dynamic calculations to estimate the activation energy for the reaction between APDMS and silsesquioxane silanol, achieving better agreement with experimental data compared to static calculations. This highlights the importance of considering the dynamic nature of the H+ transfer step in this reaction. []

A: While the provided research does not delve into the specific environmental impact of APDMS, it's crucial to consider potential ecotoxicological effects. Further research is needed to understand its degradation pathways and long-term effects on the environment. Implementing responsible waste management strategies for APDMS and exploring alternative materials with reduced environmental impact are important considerations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.